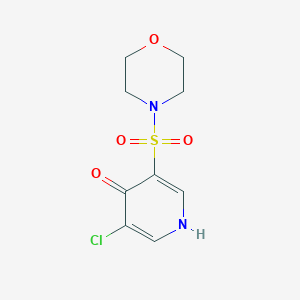

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Difluormethoxygruppe gekennzeichnet ist, die an einen Phenylring gebunden ist, der wiederum mit einem Oxadiazolring und einem Propansäureteil verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Ein übliches Verfahren beinhaltet die Bildung des Oxadiazolrings durch Cyclisierungsreaktionen. Die Difluormethoxyphenylgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, gefolgt von der Anlagerung der Propansäuregruppe durch Veresterung und anschließende Hydrolyse.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung spezifischer Katalysatoren, kontrollierte Temperaturen und Reaktionszeiten. Die Skalierbarkeit des Syntheseverfahrens ist für industrielle Anwendungen entscheidend, und kontinuierliche Strömungsreaktoren können eingesetzt werden, um eine effiziente Produktion zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere am Phenylring und an der Oxadiazoleinheit.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene substituierte Derivate der ursprünglichen Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und Pfade.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethoxygruppe und der Oxadiazolring spielen eine entscheidende Rolle bei der Bindung an Zielproteine oder Enzyme und der Modulation ihrer Aktivität. Die Verbindung kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Effekten führt.

Wirkmechanismus

The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-(Difluormethoxy)phenyl)propansäure

- 3-(3,5-Difluorphenyl)propansäure

- 2,3-Dibrom-3-phenylpropansäure

Einzigartigkeit

3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure ist durch das Vorhandensein des Oxadiazolrings einzigartig, der ihr eindeutige chemische und biologische Eigenschaften verleiht.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über 3-(3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propansäure, einschließlich ihrer Synthese, Reaktionen, Anwendungen, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C12H10F2N2O4 |

|---|---|

Molekulargewicht |

284.22 g/mol |

IUPAC-Name |

3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |

InChI |

InChI=1S/C12H10F2N2O4/c13-12(14)19-8-4-2-1-3-7(8)11-15-9(20-16-11)5-6-10(17)18/h1-4,12H,5-6H2,(H,17,18) |

InChI-Schlüssel |

DMITYEFPFDWCGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

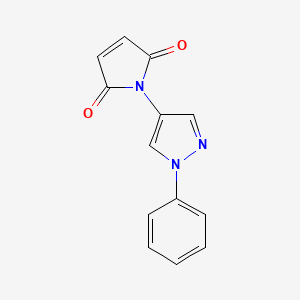

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)